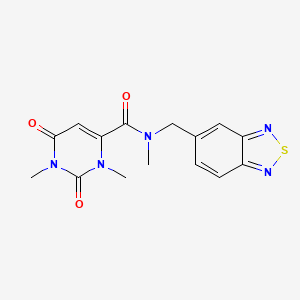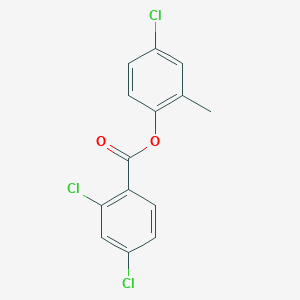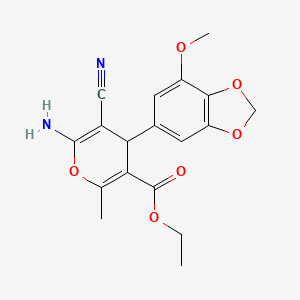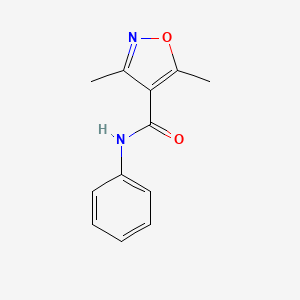![molecular formula C15H14N2O3 B5525631 N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B5525631.png)
N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Synthesis Process : The synthesis of related compounds often involves acylation reactions, as demonstrated in the preparation of N-3-hydroxyphenyl-4-methoxybenzamide. This process includes the reaction of 3-aminophenol with 4-metoxybenzoylchloride in tetrahydrofuran (THF) and is characterized by ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
- Molecular Structure Determination : The molecular structure of these compounds is often determined using single crystal X-ray diffraction and density functional theory (DFT) calculations. For instance, the structure of N-3-hydroxyphenyl-4-methoxybenzamide was optimized using the B3LYP method with a 6-31G+(d,p) basis set in the gas phase and compared with X-ray crystallographic data (Karabulut et al., 2014).
Chemical Reactions and Properties
- Chemical Reactions : Studies have shown various chemical reactions involving similar compounds, such as the Rh(III)-catalyzed reaction of N-methoxybenzamides, which offers a route to 3-amino-4-arylisoquinolinone architectures (Li et al., 2019).
Physical Properties Analysis
- Density and Refractive Index : The physical properties such as density and refractive index have been measured for related compounds like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate. These properties are studied as a function of concentration in various solutions (Sawale et al., 2016).
Chemical Properties Analysis
- Antioxidant Capacity : N-arylbenzamides with various substituents have been studied for their antioxidant capacity, demonstrating improved antioxidative properties in comparison to reference molecules in DPPH and FRAP assays. This suggests potential antioxidative applications for N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide (Perin et al., 2018).
Aplicaciones Científicas De Investigación
Antioxidant Activity
N-arylbenzamides, including derivatives similar to N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide, have been studied for their antioxidant capacity. These compounds exhibit improved antioxidative properties compared to reference molecules in DPPH and FRAP assays. Computational analyses complement these findings by highlighting the positive influence of electron-donating groups, such as methoxy, on antioxidant properties. This research suggests that certain benzamide derivatives, particularly those with hydroxy groups, could serve as potent antioxidants (Perin et al., 2018).
Antiviral Properties
A series of N-phenylbenzamide derivatives demonstrated in vitro activity against Enterovirus 71 (EV 71), a significant cause of hand, foot, and mouth disease. Among these derivatives, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed promising activity at low micromolar concentrations. This indicates the potential of such compounds in developing new antiviral medications (Ji et al., 2013).
Transformation and Excretion in Biological Systems
Research into the transformation and excretion of related compounds in rabbits provides insights into the metabolic pathways of benzamide derivatives. This includes the identification of oxidation products and conjugates, essential for understanding the pharmacokinetics of potential drug candidates (Arita et al., 1970).
Propiedades
IUPAC Name |
4-[(4-methoxybenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-8-4-11(5-9-13)15(19)17-12-6-2-10(3-7-12)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUWOLGEUDMEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)


![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)
![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)


![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)
![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)
![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)
![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)

![6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5525635.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)